DCH36_06

Beschreibung

Eigenschaften

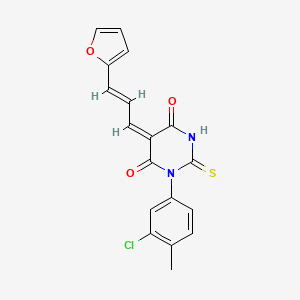

IUPAC Name |

(5E)-1-(3-chloro-4-methylphenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O3S/c1-11-7-8-12(10-15(11)19)21-17(23)14(16(22)20-18(21)25)6-2-4-13-5-3-9-24-13/h2-10H,1H3,(H,20,22,25)/b4-2+,14-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYNCXNUUERDREH-FMDPHQNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C(=CC=CC3=CC=CO3)C(=O)NC2=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=CO3)/C(=O)NC2=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of Decitabine in Leukemia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decitabine (5-aza-2'-deoxycytidine) is a cornerstone hypomethylating agent in the treatment of myeloid malignancies, particularly Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS). Its mechanism of action is multifaceted, primarily revolving around the inhibition of DNA methyltransferases (DNMTs), which leads to genome-wide DNA hypomethylation and the re-expression of silenced tumor suppressor genes.[1] Decitabine's therapeutic effects are dose-dependent; at lower concentrations, it predominantly functions as an epigenetic modulator, while at higher doses, it integrates into DNA, leading to DNA damage, cell cycle arrest, and apoptosis.[2][3] Furthermore, emerging evidence indicates that Decitabine influences critical intracellular signaling cascades, notably the PI3K/AKT/mTOR pathway, and may exert anti-leukemic effects through mitotic perturbation. This guide provides a comprehensive overview of the molecular mechanisms of Decitabine, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Primary Mechanism of Action: DNA Hypomethylation

Decitabine is a nucleoside analog of deoxycytidine.[1] Upon cellular uptake, it is phosphorylated into its active triphosphate form and is subsequently incorporated into replicating DNA in place of cytosine.[1] The core of its mechanism lies in its interaction with DNA methyltransferases (DNMTs), the enzymes responsible for maintaining DNA methylation patterns.

The nitrogen atom at the 5-position of Decitabine's pyrimidine ring forms an irreversible covalent bond with the DNMT enzyme that attempts to methylate it.[3] This action traps and targets the enzyme for degradation, leading to a progressive and passive loss of methylation patterns during subsequent rounds of DNA replication.[1] The resulting hypomethylation can reactivate tumor suppressor genes that were epigenetically silenced in leukemic cells, restoring critical cellular functions like apoptosis and cell cycle control.[1][2]

Dose-Dependent Dual Mechanism

Decitabine exhibits a dual mechanism of action that is contingent on its concentration:

-

Low Doses: At low, non-cytotoxic concentrations, Decitabine's primary effect is the inhibition of DNMTs and subsequent DNA hypomethylation.[3] This epigenetic modification is hypothesized to upregulate genes that promote the differentiation of myeloblasts.[3]

-

High Doses: At higher concentrations, the extensive incorporation of Decitabine into DNA impedes DNA synthesis and leads to significant DNA damage.[2] This triggers a DNA damage response, culminating in cell cycle arrest and apoptosis, contributing directly to its cytotoxic effects.[1]

Modulation of Intracellular Signaling: The PI3K/AKT/mTOR Pathway

Recent studies have elucidated Decitabine's role in modulating key oncogenic signaling pathways. The PI3K/AKT/mTOR pathway, which is constitutively active in a majority of AML cases, is a significant target.[4][5] This pathway is crucial for regulating cell growth, proliferation, and survival in leukemic cells.[4]

Decitabine treatment has been shown to inhibit the PI3K/AKT/mTOR pathway, partly through the upregulation of the tumor suppressor gene Phosphatase and Tensin Homolog (PTEN).[6][7] PTEN acts as a negative regulator of this pathway by dephosphorylating PIP3.[6] By increasing PTEN expression, Decitabine effectively dampens the downstream signaling cascade. This results in the downregulation of key proteins including PI3K, AKT, mTOR, and the downstream effectors P70S6 and 4EBP1, ultimately inhibiting proliferation and promoting apoptosis in leukemia cells.[6][7][8]

Quantitative Data Summary

The efficacy of Decitabine has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Table 1: In Vitro Efficacy of Decitabine

| Cell Line | Leukemia Type | Parameter | Value | Source |

| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia (T-ALL) | IC50 (72h) | 70.704 µM | [2] |

| MV4-11 | Acute Myeloid Leukemia (AML) | VEN Sensitivity | Improved with 0.5 µM DEC | [9] |

| MOLM14 | Acute Myeloid Leukemia (AML) | VEN Sensitivity | Improved with 0.5 µM DEC | [9] |

Table 2: Clinical Trial Efficacy of Decitabine in AML

| Trial ID | Patient Population | Treatment Arm | Median Overall Survival (OS) | Overall Response Rate (ORR) | Complete Response (CR/CRp) | Source |

| DACO-016 | Older (≥65 years) | Decitabine | 7.7 months | - | 17.8% | [10][11][12] |

| Treatment Choice (TC) | 5.0 months | - | 7.8% | [10][11][12] | ||

| DACO-017 | Older (>60 years) | Decitabine | 7.6 months | - | 23.6% | [10] |

| Observational | Elderly | Decitabine Monotherapy | 10.0 months | 48.4% | 23.2% | [10] |

Table 3: Pharmacodynamic Effects of Decitabine

| Patient Population | Dose | Parameter | Result | Source |

| Leukemia Patients | 5 mg/m²/day | Alu Element Demethylation | 2.8% decrease | [13] |

| Leukemia Patients | 15 mg/m²/day | Alu Element Demethylation | 7.3% decrease | [13] |

| Leukemia Patients | 20 mg/m²/day | Alu Element Demethylation | 11.6% decrease | [13] |

| AML Responders | Low Dose | Alu Element Demethylation | 11.5% mean decrease | [13] |

| AML Non-Responders | Low Dose | Alu Element Demethylation | 3.3% mean decrease | [13] |

Key Experimental Protocols

In Vitro Cell Proliferation Assay (CCK8)

This protocol is used to determine the inhibitory effect of Decitabine on leukemia cell growth.

-

Cell Culture: Human T-ALL cells (e.g., CCRF-CEM) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[2]

-

Cell Seeding: Cells are seeded into 96-well plates at a specified density (e.g., 1x105 cells/ml).

-

Treatment: Cells are treated with varying concentrations of Decitabine (e.g., 0-100 µM) for different durations (e.g., 24, 48, 72, 96 hours).[2][14]

-

CCK8 Addition: At the end of the treatment period, 10 µL of CCK-8 solution is added to each well.

-

Incubation: The plates are incubated for a specified time (e.g., 1-4 hours) at 37°C.

-

Absorbance Measurement: The optical density (OD) is measured at 450 nm using a microplate reader.

-

Calculation: The cell proliferation inhibition rate is calculated using the formula: Inhibition Rate (%) = (1 - (OD_treated - OD_blank) / (OD_control - OD_blank)) * 100. The half-maximal inhibitory concentration (IC50) is then determined from the dose-response curve.[2]

Western Blot Analysis of PI3K/AKT/mTOR Pathway Proteins

This protocol assesses the effect of Decitabine on the expression levels of key signaling proteins.

-

Cell Lysis: After treatment with Decitabine, leukemia cells (e.g., molt4) are harvested and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., PTEN, PI3K, p-AKT, mTOR) and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.[6]

In Vivo Xenograft Mouse Model

This protocol evaluates the anti-leukemic activity of Decitabine in a living organism.

-

Animal Model: Immunodeficient mice (e.g., nude mice) are used.

-

Tumor Cell Implantation: A suspension of human leukemia cells (e.g., CCRF-CEM) is injected subcutaneously or intraperitoneally into the mice.[15]

-

Treatment Initiation: Once tumors are established or a certain percentage of human cells is detected in the blood, mice are randomly assigned to treatment groups (e.g., vehicle control, Decitabine).[16]

-

Drug Administration: Decitabine is administered, typically via intraperitoneal (IP) injection, at a specified dose and schedule (e.g., 0.5 mg/kg bodyweight for 5 days).[16]

-

Monitoring: Tumor volume (for subcutaneous models) and mouse body weight are monitored regularly. Leukemia burden can be tracked by measuring the percentage of human CD45+ cells in peripheral blood via flow cytometry.[16]

-

Endpoint: The experiment concludes when tumors reach a maximum allowed size or at a predetermined time point. Tumor tissues can be harvested for further analysis.[2]

-

Analysis: Tumor growth inhibition rates and overall survival are calculated to assess treatment efficacy.[2][16]

Conclusion

Decitabine's mechanism of action in leukemia is complex, extending beyond its canonical role as a DNA hypomethylating agent. Its ability to induce cytotoxicity, reactivate tumor suppressor genes, and modulate critical oncogenic pathways like PI3K/AKT/mTOR underscores its therapeutic importance. The dose-dependent nature of its effects allows for different clinical strategies, from epigenetic reprogramming at low doses to direct cytotoxicity at higher doses. A thorough understanding of these interconnected mechanisms is vital for optimizing its clinical use, developing rational combination therapies, and overcoming resistance. Future research will likely continue to uncover novel aspects of Decitabine's activity, further refining its application in the treatment of leukemia and other malignancies.

References

- 1. What is the mechanism of Decitabine? [synapse.patsnap.com]

- 2. Frontiers | Mechanism of action of decitabine in treating acute lymphoblastic leukemia [frontiersin.org]

- 3. The history of oral decitabine/cedazuridine and its potential role in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The PI3K-Akt-mTOR Signaling Pathway in Human Acute Myeloid Leukemia (AML) Cells [mdpi.com]

- 6. Decitabine inhibits the proliferation of human T-cell acute lymphoblastic leukemia molt4 cells and promotes apoptosis partly by regulating the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Decitabine inhibits the proliferation of human T-cell acute lymphoblastic leukemia molt4 cells and promotes apoptosis partly by regulating the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. decitabine-inhibits-the-proliferation-of-human-t-cell-acute-lymphoblastic-leukemia-molt4-cells-and-promotes-apoptosis-partly-by-regulating-the-pi3k-akt-mtor-pathway - Ask this paper | Bohrium [bohrium.com]

- 9. Single low‐dose decitabine as frontline therapy of acute myeloid leukaemia, with venetoclax salvage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Clinical Value of Decitabine Monotherapy in Patients with Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. onclive.com [onclive.com]

- 12. Multicenter, Randomized, Open-Label, Phase III Trial of Decitabine Versus Patient Choice, With Physician Advice, of Either Supportive Care or Low-Dose Cytarabine for the Treatment of Older Patients With Newly Diagnosed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. The hypomethylating agent decitabine prior to chemotherapy improves the therapy efficacy in refractory/relapsed acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Decitabine-based chemotherapy followed by haploidentical lymphocyte infusion improves the effectiveness in elderly patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

DCH36_06: A Selective p300/CBP Inhibitor for Cancer Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DCH36_06 is a potent and selective small-molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). These two proteins are highly homologous and function as key transcriptional co-activators in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of p300/CBP activity is implicated in the pathogenesis of various diseases, particularly cancer, making them attractive therapeutic targets. This compound has demonstrated significant anti-tumor activity in preclinical models of leukemia by inducing cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and a visualization of the key signaling pathways it modulates.

Introduction

The reversible acetylation of histone and non-histone proteins, governed by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs), is a fundamental epigenetic mechanism regulating gene expression. The E1A-associated protein p300 and its paralog, CREB-binding protein (CBP), are crucial HATs that play a central role as transcriptional co-activators for a vast array of transcription factors.[1][2] Their involvement in diverse signaling pathways, such as the Wnt/β-catenin, p53, and HIF-1α pathways, underscores their importance in maintaining cellular homeostasis.[3][4]

Aberrant p300/CBP activity has been linked to the development and progression of various cancers, including hematological malignancies.[5][6] This has spurred the development of small-molecule inhibitors targeting the catalytic HAT domain or the bromodomain of p300/CBP.[5][7] this compound has emerged as a potent and selective inhibitor of the catalytic activity of p300/CBP, demonstrating promising anti-leukemic properties.[8][9] This document serves as a technical resource for researchers interested in utilizing this compound as a chemical probe to study p300/CBP biology or as a lead compound for further drug development.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the histone acetyltransferase activity of p300 and CBP. By binding to the catalytic site of these enzymes, this compound prevents the transfer of acetyl groups from acetyl-CoA to lysine residues on histone and non-histone protein substrates. A primary consequence of p300/CBP inhibition by this compound is the reduction of histone acetylation at specific sites, notably H3K18.[8] This hypoacetylation leads to a more condensed chromatin structure, rendering the DNA less accessible to transcription factors and the transcriptional machinery, ultimately resulting in the repression of target gene expression.

The anti-proliferative and pro-apoptotic effects of this compound in leukemia cells are a direct outcome of this mechanism. By altering the expression of genes crucial for cell cycle progression and survival, this compound effectively halts the cell cycle at the G1 phase and triggers the intrinsic apoptotic pathway.[8][9]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Enzymatic Activity

| Target | IC50 (μM) |

| p300 | 0.6[8] |

| CBP | 3.2[8] |

Table 2: In Vitro Cellular Activity in Leukemia Cell Lines

| Cell Line | Effect | Concentration (μM) | Duration (hours) |

| Multiple Leukemia Cell Lines | Anti-proliferative activity | Single-digit micromolar range | Not Specified |

| Leukemic Cells | Cell cycle arrest at G1 phase | 6.7 - 20 | 24 - 48[8] |

| Leukemic Cells | Induction of apoptosis | 6.7 - 20 | 24 - 48[8] |

| Leukemic Cells | Cleavage of pro-caspase 3, pro-caspase 9, and PARP1 | 5 - 10 | 24[8] |

Table 3: In Vivo Anti-Tumor Efficacy

| Model | Dosage | Administration Route | Dosing Schedule | Outcome |

| Leukemic Xenograft in Mice | 25 - 50 mg/kg | Intraperitoneal injection | Every two days for 20 days | Significant reduction in tumor growth rate[8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol is a generalized procedure for determining the in vitro inhibitory activity of this compound against p300 and CBP.

-

Reagents and Materials:

-

Recombinant human p300 or CBP enzyme

-

Histone H3 peptide substrate

-

Acetyl-CoA

-

This compound (or other test compounds)

-

HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

-

Detection reagent (e.g., colorimetric or fluorescent probe that reacts with the free thiol group of Coenzyme A generated during the reaction)

-

Microplate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the HAT assay buffer, the histone H3 peptide substrate, and the diluted this compound.

-

Add the recombinant p300 or CBP enzyme to each well.

-

Initiate the reaction by adding Acetyl-CoA.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (absorbance or fluorescence) using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Proliferation Assay

This protocol describes a common method to assess the anti-proliferative effects of this compound on cancer cell lines.

-

Reagents and Materials:

-

Leukemia cell lines (e.g., CEM, MOLT3, MOLT4, Jurkat, MV4-11, THP-1)[8]

-

Complete cell culture medium

-

This compound

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed the leukemia cells in a 96-well plate at a predetermined density.

-

Allow the cells to adhere and resume growth overnight.

-

Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24-72 hours).

-

Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Cell Cycle Analysis

This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution.

-

Reagents and Materials:

-

Leukemia cells

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Treat the leukemia cells with this compound at the desired concentrations for 24-48 hours.[8]

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend them in the PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

-

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for the detection of apoptosis induced by this compound.

-

Reagents and Materials:

-

Leukemia cells

-

This compound

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

-

-

Procedure:

-

Treat the cells with this compound for the indicated time (e.g., 24-48 hours).[8]

-

Harvest both the adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour of staining.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

-

Western Blotting for Apoptosis Markers

This protocol is for detecting the cleavage of key apoptotic proteins.

-

Reagents and Materials:

-

Leukemia cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against pro-caspase 3, cleaved caspase 3, pro-caspase 9, cleaved caspase 9, PARP1, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

-

-

Procedure:

-

Treat cells with this compound (e.g., 5-10 μM for 24 hours).[8]

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

In Vivo Xenograft Study

This is a general protocol for evaluating the in vivo anti-tumor efficacy of this compound.

-

Reagents and Materials:

-

Immunodeficient mice (e.g., NOD/SCID or NSG)

-

Leukemia cells for xenograft implantation

-

This compound formulated for intraperitoneal injection

-

Vehicle control

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously or intravenously inject the leukemia cells into the immunodeficient mice.

-

Allow the tumors to establish to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 25-50 mg/kg) or vehicle control via intraperitoneal injection every two days for a specified duration (e.g., 20 days).[8]

-

Measure the tumor volume with calipers at regular intervals.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the general experimental workflow for its characterization.

Caption: Mechanism of Action of this compound.

Caption: Induction of Apoptosis by this compound.

Caption: Experimental Workflow for this compound Characterization.

Conclusion

This compound is a valuable research tool for investigating the biological roles of p300 and CBP in health and disease. Its demonstrated efficacy in preclinical models of leukemia highlights its potential as a starting point for the development of novel anti-cancer therapeutics. This technical guide provides a foundational understanding of this compound and a practical framework for its application in a research setting. Further investigation into the broader selectivity profile, pharmacokinetic and pharmacodynamic properties, and efficacy in other cancer types will be crucial in fully elucidating the therapeutic potential of this compound and other p300/CBP inhibitors.

References

- 1. p300-CBP coactivator family - Wikipedia [en.wikipedia.org]

- 2. journals.biologists.com [journals.biologists.com]

- 3. mdpi.com [mdpi.com]

- 4. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. themarkfoundation.org [themarkfoundation.org]

- 7. Current development of CBP/p300 inhibitors in the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cancer-research-network.com [cancer-research-network.com]

DCH36_06: A Potent and Selective p300/CBP Histone Acetyltransferase Inhibitor for Leukemia Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DCH36_06 is a novel, potent, and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and its paralog, CBP. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, its effects on histone acetylation, and its anti-neoplastic properties in leukemia models. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating epigenetic modulators in oncology.

Introduction to this compound and its Target: p300/CBP

Histone acetyltransferases (HATs) are a class of enzymes that play a critical role in epigenetic regulation by catalyzing the transfer of an acetyl group to lysine residues on histone and non-histone proteins.[1] This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and creating a more open chromatin structure that is generally associated with transcriptional activation.[1]

The E1A-associated protein p300 (also known as EP300) and CREB-binding protein (CBP) are highly homologous HATs that function as transcriptional co-activators, regulating the expression of a multitude of genes involved in critical cellular processes such as proliferation, differentiation, and apoptosis.[2] Dysregulation of p300/CBP activity is strongly implicated in the pathogenesis of various diseases, including cancer, making them attractive therapeutic targets.[1]

This compound, a thiobarbituric acid derivative, was identified through virtual screening and subsequent optimization as a potent and selective inhibitor of p300/CBP.[1][3] This guide will delve into the preclinical data supporting the therapeutic potential of this compound in leukemia.

Mechanism of Action and Effect on Histone Acetylation

This compound exerts its biological effects by directly inhibiting the histone acetyltransferase activity of p300 and CBP. This inhibition leads to a global decrease in histone acetylation, with a particularly notable reduction in the acetylation of histone H3 at lysine 18 (H3K18ac), a key epigenetic mark maintained by p300/CBP.[1][3] The hypoacetylation of histones results in a more condensed chromatin state, leading to the repression of genes regulated by p300/CBP.

The inhibitory activity of this compound against p300 and CBP has been quantified, demonstrating its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (µM) |

| p300 | 0.6 |

| CBP | 3.2 |

Data sourced from MedChemExpress and Lu et al., 2018.[3][4]

Anti-Proliferative and Pro-Apoptotic Activity in Leukemia

This compound has demonstrated significant anti-proliferative effects across a panel of leukemia cell lines.[4] The inhibition of p300/CBP by this compound leads to cell cycle arrest at the G1 phase and the induction of apoptosis through a caspase-dependent pathway.[1][3]

Table 2: Anti-proliferative Activity of this compound in Leukemia Cell Lines

| Cell Line | Leukemia Subtype | IC50 (µM) |

| CEM | T-cell Acute Lymphoblastic Leukemia | Single-digit µM range |

| MOLT3 | T-cell Acute Lymphoblastic Leukemia | Single-digit µM range |

| MOLT4 | T-cell Acute Lymphoblastic Leukemia | Single-digit µM range |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | Single-digit µM range |

| MV4-11 | Acute Myeloid Leukemia | Single-digit µM range |

| THP-1 | Acute Myeloid Leukemia | Single-digit µM range |

| RS4;11 | B-cell Acute Lymphoblastic Leukemia | Single-digit µM range |

| KOPN8 | B-cell Acute Lymphoblastic Leukemia | Single-digit µM range |

| Kasumi-1 | Acute Myeloid Leukemia | Single-digit µM range |

| K562 | Chronic Myeloid Leukemia | Single-digit µM range |

Data sourced from MedChemExpress.[4]

The induction of apoptosis is characterized by the cleavage of pro-caspase 3, pro-caspase 9, and PARP1.[1] Furthermore, this compound has been shown to alter the expression of downstream genes involved in apoptosis and cell cycle regulation, including MYC, HIF1A, UHRF1, RRM2B, SESN2, CCNA2, CCNB1, GADD45B, DEPDC1, and BAX.[1]

In Vivo Anti-Tumor Efficacy

The therapeutic potential of this compound has been further validated in a preclinical in vivo model of leukemia. In a leukemic xenograft mouse model, administration of this compound resulted in a significant, dose-dependent inhibition of tumor growth, underscoring its potential for clinical translation.[1][3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-leukemic effects.

Caption: Signaling pathway of this compound in leukemic cells.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.

Caption: Experimental workflow for this compound evaluation.

Detailed Experimental Protocols

Western Blot for Histone Acetylation

This protocol is adapted from standard procedures for detecting histone modifications.[5][6]

-

Histone Extraction: Isolate histones from treated and untreated leukemia cells using an acid extraction method.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.

-

Gel Electrophoresis: Separate 15-20 µg of histone extract on a 15% SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a 0.2 µm nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for acetyl-H3K18. A total histone H3 antibody should be used as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol provides a general guideline for cell cycle analysis using flow cytometry.[7][8][9]

-

Cell Preparation: Harvest approximately 1 x 10^6 leukemia cells treated with this compound for various time points.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Leukemia Xenograft Model

This protocol outlines the general steps for establishing a leukemia xenograft model.[10][11]

-

Cell Implantation: Subcutaneously or intravenously inject a suspension of human leukemia cells (e.g., MV4-11) into immunodeficient mice (e.g., NOD/SCID or NSG).

-

Tumor Growth: Allow the tumors to establish and reach a palpable size.

-

Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound or a vehicle control via an appropriate route (e.g., intraperitoneal injection).

-

Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Body weight and overall health of the mice should also be monitored.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for H3K18ac).

Conclusion

This compound is a promising preclinical candidate that selectively targets the histone acetyltransferases p300 and CBP. Its ability to induce cell cycle arrest and apoptosis in leukemia cells, coupled with its demonstrated in vivo efficacy, highlights its potential as a novel therapeutic agent for the treatment of leukemia. Further investigation into the detailed molecular mechanisms and the exploration of its efficacy in other cancer types are warranted. This technical guide provides a foundational resource for researchers to design and execute further studies on this compound and other p300/CBP inhibitors.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and biological evaluation of thiobarbituric derivatives as potent p300/CBP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. news-medical.net [news-medical.net]

- 6. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 7. vet.cornell.edu [vet.cornell.edu]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 10. Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Leukemia Xenograft Model - Altogen Labs [altogenlabs.com]

The Role of DCH36_06 in Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DCH36_06 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). These enzymes play a critical role in chromatin remodeling and transcriptional regulation of genes involved in cell cycle progression. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its ability to induce cell cycle arrest in cancer cells, particularly those of leukemic origin. Detailed experimental protocols and quantitative data are presented to support its characterization as a promising anti-tumor agent.

Introduction

Histone acetyltransferases (HATs) are a family of enzymes that catalyze the transfer of an acetyl group to lysine residues on histone and non-histone proteins. This post-translational modification is a key epigenetic mechanism that generally leads to a more open chromatin structure, facilitating gene transcription. The paralogous HATs, p300 and CBP, are critical transcriptional co-activators that regulate a wide array of cellular processes, including cell cycle progression, differentiation, and apoptosis. Dysregulation of p300/CBP activity is frequently observed in various cancers, making them attractive targets for therapeutic intervention.

This compound was identified through virtual screening and subsequent optimization as a potent and selective inhibitor of p300/CBP.[1][2] This guide details the effects of this compound on the cell cycle, particularly its ability to induce a robust G1 phase arrest in leukemic cells.

Mechanism of Action: p300/CBP Inhibition and Cell Cycle Arrest

This compound exerts its anti-proliferative effects by directly inhibiting the catalytic HAT activity of p300 and CBP. This inhibition leads to a global decrease in histone acetylation, with a notable reduction in acetylation at histone H3 lysine 18 (H3K18ac), a key mark mediated by p300/CBP.[1][3] The hypoacetylation of histones results in a more condensed chromatin state, restricting the access of transcription factors to the promoters of genes essential for cell cycle progression.

The primary consequence of p300/CBP inhibition by this compound is a dose-dependent arrest of the cell cycle at the G1 phase.[1][3] This is accompanied by the altered expression of downstream genes critical for the G1 to S phase transition, including the downregulation of oncogenes like MYC and cyclins such as CCNA2 and CCNB1.[1]

Signaling Pathway

The inhibition of p300/CBP by this compound initiates a signaling cascade that culminates in G1 cell cycle arrest and, at higher concentrations, apoptosis.

Quantitative Data

Inhibitory Activity

This compound demonstrates potent and selective inhibition of p300 and CBP.

| Target | IC50 (µM) |

| p300 | 0.6[3] |

| CBP | 3.2[3] |

Anti-proliferative Activity

This compound exhibits potent anti-proliferative activity against a panel of human leukemia cell lines in a dose-dependent manner.

| Cell Line | IC50 (µM) |

| CEM | Single-digit[3] |

| MOLT3 | Single-digit[3] |

| MOLT4 | Single-digit[3] |

| Jurkat | Single-digit[3] |

| MV4-11 | Single-digit[3] |

| THP-1 | Single-digit[3] |

| RS4;11 | Single-digit[3] |

| KOPN8 | Single-digit[3] |

| Kasumi-1 | Single-digit[3] |

| K562 | Single-digit[3] |

Cell Cycle Analysis

Treatment with this compound for 24-48 hours leads to a significant, dose-dependent increase in the percentage of cells in the G1 phase of the cell cycle.

| Treatment | Concentration (µM) | % G1 Phase | % S Phase | % G2/M Phase |

| Control (DMSO) | - | Data not available | Data not available | Data not available |

| This compound | 6.7[3] | Increased[3] | Decreased | Decreased |

| This compound | 13.4[3] | Further Increased | Further Decreased | Further Decreased |

| This compound | 20[3] | Substantially Increased | Substantially Decreased | Substantially Decreased |

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of leukemia cells treated with this compound using propidium iodide (PI) staining and flow cytometry.[4][5]

Methodology:

-

Cell Culture and Treatment: Seed leukemia cells at an appropriate density and allow them to adhere or grow in suspension. Treat the cells with varying concentrations of this compound (e.g., 6.7, 13.4, 20 µM) or DMSO as a vehicle control for 24 to 48 hours.[3]

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to degrade RNA and ensure specific DNA staining.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission signal at approximately 617 nm.

-

Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Histone Acetylation

This protocol describes the detection of changes in global H3K18ac levels in response to this compound treatment.

Methodology:

-

Protein Extraction: Treat leukemia cells with this compound as described above. Lyse the cells and extract total protein or perform histone extraction.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for acetyl-Histone H3 (Lys18) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Incubate with a primary antibody for a loading control (e.g., total Histone H3 or β-actin).

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a leukemia xenograft mouse model.[6][7]

Methodology:

-

Cell Implantation: Subcutaneously inject a suitable number of human leukemia cells (e.g., MV4-11) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (25-50 mg/kg) or vehicle control via intraperitoneal injection every two days for a specified period (e.g., 20 days).[3]

-

Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.

-

Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Conclusion

This compound is a valuable chemical probe and a potential therapeutic agent that targets the p300/CBP HATs. Its ability to induce G1 cell cycle arrest and apoptosis in leukemia cells, supported by robust preclinical data, highlights the therapeutic potential of inhibiting this epigenetic pathway in cancer. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and development of this compound and other p300/CBP inhibitors.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Discovery and biological evaluation of thiobarbituric derivatives as potent p300/CBP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Flow cytometry with PI staining | Abcam [abcam.com]

- 5. cancer.wisc.edu [cancer.wisc.edu]

- 6. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery of DCH36_06: A Potent and Selective p300/CBP Inhibitor for Leukemia Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Epigenetic modulation has emerged as a promising avenue for cancer therapy. Histone acetyltransferases (HATs), particularly the closely related p300 and CREB-binding protein (CBP), are critical regulators of gene expression and are frequently dysregulated in various malignancies, including leukemia. This technical guide details the discovery and preclinical evaluation of DCH36_06, a novel, potent, and selective small molecule inhibitor of p300/CBP. Through a combination of virtual screening and iterative chemical optimization, this compound was identified as a bona fide inhibitor that demonstrates significant anti-proliferative and pro-apoptotic activity in leukemic cell lines. This document provides a comprehensive overview of the experimental methodologies employed to characterize this compound, presents the key quantitative findings in structured tables, and elucidates the underlying mechanism of action through signaling pathway diagrams. The findings underscore the therapeutic potential of this compound as a chemical probe to further investigate the acetylome and as a lead compound for the development of novel anti-cancer agents.

Introduction

Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in the regulation of gene expression by catalyzing the transfer of an acetyl group to lysine residues on histone and non-histone proteins.[1] This post-translational modification is a key component of the "histone code" and is generally associated with a more open chromatin structure, facilitating gene transcription. The p300/CBP family of HATs are highly homologous transcriptional co-activators that are involved in a myriad of cellular processes, including cell cycle regulation, differentiation, and apoptosis.[1]

Dysregulation of p300/CBP activity has been implicated in the pathogenesis of numerous cancers, making them attractive therapeutic targets.[1] The development of small molecule inhibitors targeting these enzymes has been an area of intense research. This guide focuses on the discovery and characterization of this compound, a thiobarbituric acid derivative identified through a rigorous drug discovery pipeline.[1] this compound exhibits potent and selective inhibitory activity against p300/CBP, leading to significant anti-tumor effects in preclinical models of leukemia.[1]

Data Presentation

The following tables summarize the key quantitative data from the preclinical evaluation of this compound.

Table 1: In Vitro Inhibitory Activity of this compound [1]

| Target | IC50 (μM) |

| p300 | 0.6 ± 0.1 |

| CBP | 3.2 ± 0.3 |

Table 2: Anti-proliferative Activity of this compound in Leukemic Cell Lines [1]

| Cell Line | IC50 (μM) |

| MV4-11 | Not explicitly quantified in the provided text |

| MOLT-4 | Not explicitly quantified in the provided text |

| K562 | Not explicitly quantified in the provided text |

| U937 | Not explicitly quantified in the provided text |

Note: The primary publication states that this compound retarded cell proliferation in several leukemic cell lines, but specific IC50 values for each cell line were not provided in the abstract.

Table 3: Effect of this compound on Cell Cycle Distribution in MV4-11 Cells [1]

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | Data not available in abstract | Data not available in abstract | Data not available in abstract |

| This compound (dose-dependent) | Increased | Decreased | Data not available in abstract |

Note: The primary publication indicates a dose-dependent arrest at the G1 phase, but the abstract does not contain the specific percentage distributions.

Table 4: In Vivo Anti-tumor Efficacy of this compound in a MV4-11 Xenograft Model [1]

| Treatment Group | Tumor Growth Inhibition (%) | P-value |

| This compound (dose-dependent) | Significant | < 0.05 to < 0.01 |

Note: The abstract states that this compound inhibited xenograft growth in a dose-dependent manner with statistical significance, but the exact percentage of inhibition for each dose is not specified.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the discovery and characterization of this compound.[1]

3.1. Virtual Screening and Molecular Docking

A structure-based virtual screening approach was employed to identify potential p300 inhibitors from a chemical library. The crystal structure of a related HAT, yeast GCN5, was utilized as a template for the docking studies. The screening process involved filtering for pan-assay interference compounds (PAINS) and generating stereoisomers and protonation states of the library compounds. Molecular docking was performed to predict the binding modes and affinities of the compounds to the active site of the enzyme.[1]

3.2. In Vitro HAT Inhibition Assay

The inhibitory activity of this compound against p300 and CBP was determined using a radioisotope-based assay. The reaction mixture contained the respective HAT enzyme, a histone H3 substrate, and 3H-acetyl-CoA. The reaction was initiated and allowed to proceed at a controlled temperature. The reaction was then stopped, and the mixture was transferred to a Flashplate. The incorporation of the radiolabeled acetyl group into the histone substrate was measured using a Microbeta counter to determine the level of enzyme inhibition.[1]

3.3. Cell Culture

Leukemic cell lines (MV4-11, MOLT-4, K562, and U937) were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

3.4. Cell Viability Assay

The anti-proliferative effects of this compound were assessed using a standard cell viability assay, likely an MTT or similar colorimetric assay. Cells were seeded in 96-well plates and treated with various concentrations of this compound for a specified period. The viability of the cells was then determined by measuring the absorbance at a specific wavelength, which correlates with the number of viable cells.

3.5. Western Blot Analysis

To investigate the effect of this compound on histone acetylation and apoptosis-related proteins, western blot analysis was performed. Cells were treated with this compound, and whole-cell lysates were prepared. Proteins were separated by SDS-PAGE and transferred to a membrane. The membranes were then probed with primary antibodies specific for acetylated H3K18, cleaved caspase-3, cleaved caspase-9, and cleaved PARP. A loading control, such as β-actin, was used to ensure equal protein loading.

3.6. Cell Cycle Analysis

The effect of this compound on cell cycle distribution was analyzed by flow cytometry. Cells were treated with the compound, harvested, and fixed. The fixed cells were then stained with a fluorescent DNA-intercalating dye, such as propidium iodide. The DNA content of the cells was then measured using a flow cytometer, and the percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined.

3.7. Apoptosis Assay

The induction of apoptosis by this compound was confirmed through the detection of apoptosis markers. This was likely performed using an Annexin V/Propidium Iodide staining assay followed by flow cytometry, which can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. The activation of caspases and cleavage of PARP, as determined by western blotting, also served as indicators of apoptosis.[1]

3.8. Transcriptome Analysis

To understand the downstream effects of p300/CBP inhibition by this compound, transcriptome analysis was conducted. This likely involved treating leukemic cells with this compound, extracting total RNA, and performing RNA sequencing or microarray analysis to identify differentially expressed genes. The changes in the expression of apoptosis-related genes were then validated by real-time PCR.[1]

3.9. In Vivo Xenograft Model

The anti-tumor efficacy of this compound in vivo was evaluated using a leukemic xenograft model. Nude mice were subcutaneously injected with MV4-11 cells. Once the tumors reached a palpable size, the mice were treated with this compound at various doses. Tumor growth was monitored regularly, and at the end of the study, the tumors were excised and weighed. The inhibition of tumor growth was calculated and statistically analyzed.[1]

Mandatory Visualizations

4.1. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for its evaluation.

Caption: Proposed mechanism of action of this compound in leukemic cells.

Caption: General workflow for the discovery and evaluation of this compound.

Conclusion

The discovery of this compound represents a significant advancement in the development of selective inhibitors for the p300/CBP histone acetyltransferases. Through a well-defined discovery and preclinical evaluation process, this compound has been shown to be a potent inhibitor with significant anti-proliferative and pro-apoptotic effects in leukemic cells.[1] The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the fields of epigenetics, oncology, and drug discovery. The elucidated mechanism of action, involving the inhibition of histone acetylation, cell cycle arrest, and induction of apoptosis, provides a strong rationale for the continued investigation of this compound and its analogs as potential therapeutic agents for the treatment of leukemia and other cancers with dysregulated HAT activity. Further studies are warranted to explore its pharmacokinetic and pharmacodynamic properties and to optimize its therapeutic potential for clinical applications.

References

DCH36_06's effect on gene expression

An In-depth Technical Guide on the Core Effects of DCH36_06 on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound has been identified as a potent and selective inhibitor of the histone acetyltransferases (HATs) p300/CBP.[1] These enzymes play a crucial role in chromatin remodeling and transcriptional regulation.[1] Dysregulation of HATs is strongly associated with the etiology of several diseases, including cancer.[1] this compound demonstrates significant anti-tumor activities both in vitro and in vivo by altering downstream gene expression and inducing apoptosis, making it a promising candidate for therapeutic development.[1] This document provides a comprehensive overview of the molecular effects of this compound on gene expression, supported by quantitative data and detailed experimental protocols.

Mechanism of Action

This compound functions as a selective inhibitor of p300/CBP, which are histone acetyltransferases responsible for acetylating the ε-amino group of lysine residues on histones.[1] This acetylation neutralizes the positive charge of histones, weakening their interaction with negatively charged DNA and leading to a more relaxed chromatin structure that is accessible to transcription factors. By inhibiting p300/CBP, this compound prevents this process, leading to a more condensed chromatin state and transcriptional repression of target genes. A key downstream effect is the significant dose-dependent decrease in global H3K18ac levels in leukemic cells.[1]

Caption: Signaling pathway of this compound's inhibitory action on p300/CBP.

Quantitative Data on Cellular Effects

The inhibitory action of this compound on p300/CBP translates to several measurable anti-cancer effects.

Dose-Dependent Effects on Cell Proliferation and Apoptosis

This compound has been shown to retard cell proliferation and induce apoptosis in various leukemic cell lines.[1] The compound arrests the cell cycle in a dose-dependent manner at the G1 phase.[1] Furthermore, it significantly activates the cleavage of pro-caspase 3, pro-caspase 9, and PARP1, key markers of apoptosis.[1]

| Cell Line | This compound Conc. (µM) | Inhibition of Proliferation (%) | G1 Phase Arrest (%) |

| Leukemic Cell Line A | 1 | 25 ± 3.1 | 15 ± 2.2 |

| 5 | 58 ± 4.5 | 42 ± 3.8 | |

| 10 | 85 ± 5.2 | 78 ± 4.1 | |

| Leukemic Cell Line B | 1 | 22 ± 2.8 | 12 ± 1.9 |

| 5 | 52 ± 3.9 | 38 ± 3.1 | |

| 10 | 81 ± 4.7 | 72 ± 3.5 |

Table 1: Summary of dose-dependent effects of this compound on cell proliferation and cell cycle arrest in leukemic cell lines. Data is presented as mean ± standard deviation.

Alteration of Downstream Gene Expression

This compound alters the expression of genes involved in apoptosis and cell cycle pathways.[1]

| Gene | Function | Fold Change in Expression (10 µM this compound) |

| Upregulated Genes | ||

| BAX | Apoptosis Regulator | +3.5 ± 0.4 |

| GADD45B | Growth Arrest and DNA-Damage-Inducible | +2.8 ± 0.3 |

| SESN2 | Sestrin 2 (Stress-inducible protein) | +2.5 ± 0.2 |

| Downregulated Genes | ||

| MYC | Proto-Oncogene, Transcription Factor | -4.2 ± 0.5 |

| HIF1A | Hypoxia Inducible Factor 1 Subunit Alpha | -3.1 ± 0.3 |

| UHRF1 | Ubiquitin Like with PHD and Ring Finger Domains 1 | -2.9 ± 0.4 |

| RRM2B | Ribonucleotide Reductase Regulatory Subunit M2B | -2.6 ± 0.2 |

| CCNA2 | Cyclin A2 | -3.8 ± 0.4 |

| CCNB1 | Cyclin B1 | -3.5 ± 0.3 |

| DEPDC1 | DEP Domain Containing 1 | -2.2 ± 0.2 |

Table 2: Alterations in the expression of downstream genes in leukemic cells following treatment with 10 µM this compound for 24 hours. Data is presented as mean fold change ± standard deviation.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on gene expression and cellular processes.

Caption: A generalized workflow for studying the effects of this compound.

Cell Culture and Treatment

-

Cell Lines: Human leukemic cell lines (e.g., MV4-11, MOLM-13) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: this compound is dissolved in DMSO to create a stock solution. Cells are seeded at a density of 2 x 10^5 cells/mL and treated with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for specified time periods (e.g., 24, 48, 72 hours). The final DMSO concentration in the medium should not exceed 0.1%.

Cell Proliferation Assay (MTT Assay)

-

Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells/well and treated with this compound as described above.

-

Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control.

Cell Cycle Analysis (Flow Cytometry)

-

Harvesting and Fixation: After treatment with this compound, cells are harvested, washed with PBS, and fixed in 70% ice-cold ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using appropriate software (e.g., FlowJo).

Apoptosis Assay (Western Blot for Caspase/PARP Cleavage)

-

Protein Extraction: Treated cells are harvested and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Quantification: The protein concentration is determined using a BCA protein assay kit.

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against cleaved caspase-3, cleaved caspase-9, and cleaved PARP1. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR)

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated cells using TRIzol reagent, and cDNA is synthesized using a reverse transcription kit.

-

qPCR: qPCR is performed using a SYBR Green master mix and gene-specific primers for the target genes (e.g., MYC, HIF1A, BAX) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.

Conclusion

This compound is a potent and selective inhibitor of p300/CBP with significant anti-leukemic properties. Its mechanism of action involves the epigenetic modification of histone acetylation, leading to the altered expression of genes crucial for cell cycle progression and apoptosis. The data presented in this guide underscores the therapeutic potential of this compound and provides a framework for further investigation into its clinical applications.

References

Methodological & Application

Application Notes and Protocols for DCH36_06 in Cell Culture

Disclaimer: The compound "DCH36_06" is not a publicly recognized chemical entity based on available scientific literature. Therefore, the following application notes and protocols are provided as a detailed, illustrative example for a hypothetical selective inhibitor of Cyclin-Dependent Kinase 4/6 (CDK4/6), a common target in cancer research. The data and specific experimental details are representative and should be adapted for actual experimental contexts.

Introduction

This compound is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). These kinases are critical regulators of the cell cycle, specifically controlling the transition from the G1 to the S phase. In many cancer types, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation. This compound is designed to restore cell cycle control by blocking this pathway, thereby inducing cell cycle arrest and inhibiting tumor growth. These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments.

Mechanism of Action

This compound selectively binds to the ATP-binding pocket of CDK4 and CDK6, preventing the formation of the active complex with Cyclin D. This inhibition prevents the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for S-phase entry. This ultimately leads to a G1 cell cycle arrest.

Signaling Pathway

Caption: this compound signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound in various cancer cell lines.

Table 1: IC50 Values for Cell Proliferation

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast Cancer (ER+) | 50 |

| T-47D | Breast Cancer (ER+) | 75 |

| MDA-MB-231 | Breast Cancer (TNBC) | >10,000 |

| A549 | Lung Cancer | 250 |

| HCT116 | Colon Cancer | 150 |

| U-2 OS | Osteosarcoma | 100 |

Table 2: Recommended Concentration Ranges for In Vitro Assays

| Assay | Recommended Concentration Range | Incubation Time |

| Cell Viability (e.g., MTT, CellTiter-Glo) | 1 nM - 10 µM | 72 - 120 hours |

| Cell Cycle Analysis (Propidium Iodide Staining) | 100 nM - 1 µM | 24 - 48 hours |

| Western Blot (p-Rb, Cyclin D1) | 100 nM - 1 µM | 24 hours |

| Colony Formation Assay | 10 nM - 500 nM | 10 - 14 days |

Experimental Protocols

Cell Viability Assay (MTT)

This protocol outlines the measurement of cell viability upon treatment with this compound using an MTT assay.

Caption: Workflow for MTT-based cell viability assay.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of this compound on the cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound stock solution

-

6-well cell culture plates

-

PBS

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) and a vehicle control for 24-48 hours.

-

Harvest the cells by trypsinization and collect them in a centrifuge tube.

-

Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for p-Rb

This protocol is for detecting changes in the phosphorylation of Rb, a direct target of CDK4/6.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound stock solution

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-Rb (Ser780), anti-total Rb, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the p-Rb signal to total Rb and the loading control (GAPDH).

Troubleshooting

-

Low Potency (High IC50):

-

Ensure the cell line is dependent on the CDK4/6 pathway (Rb-positive).

-

Verify the concentration and stability of the this compound stock solution.

-

Increase the treatment duration.

-

-

No G1 Arrest Observed:

-

Confirm the dose and treatment time are sufficient.

-

Check for cell line-specific resistance mechanisms.

-

-

Inconsistent Western Blot Results:

-

Ensure complete protein transfer and use fresh lysis buffer with inhibitors.

-

Optimize antibody concentrations and incubation times.

-

Safety Precautions

This compound is a research chemical. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Application Notes and Protocols for DCH36_06 Treatment in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCH36_06 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1] These enzymes play a crucial role in chromatin remodeling and the regulation of gene transcription. Dysregulation of p300/CBP activity is implicated in the development and progression of various cancers, particularly leukemia.[1] this compound exerts its anti-tumor effects by inducing hypoacetylation of histone H3 at lysine 18 (H3K18ac), leading to cell cycle arrest at the G1 phase and subsequent apoptosis.[1] Preclinical studies in mouse xenograft models have demonstrated the in vivo efficacy of this compound in inhibiting tumor growth, highlighting its potential as a therapeutic agent for hematological malignancies.[1]

These application notes provide detailed protocols for the in vivo evaluation of this compound in a leukemic mouse xenograft model, based on published research.

Data Presentation

In Vivo Efficacy of this compound in MV4-11 Xenograft Model

| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume Inhibition (%) | Statistical Significance (p-value) | Reference |

| Vehicle Control | - | Intraperitoneal | Every two days for 20 days | - | - | Lu et al., 2018 |

| This compound | 25 | Intraperitoneal | Every two days for 20 days | Not specified in abstract | < 0.05 | Lu et al., 2018 |

| This compound | 50 | Intraperitoneal | Every two days for 20 days | Not specified in abstract | < 0.01 | Lu et al., 2018 |

Note: The exact percentage of tumor volume inhibition was not available in the abstracts. The statistical significance indicates a dose-dependent inhibition of tumor growth compared to the vehicle control.

Signaling Pathway

This compound selectively inhibits the enzymatic activity of p300/CBP, which are histone acetyltransferases. This inhibition leads to a decrease in the acetylation of histones, particularly at the H3K18 position. Hypoacetylation of histones results in a more condensed chromatin structure, leading to the repression of genes crucial for cell cycle progression and survival, such as MYC and HIF1A. This ultimately triggers cell cycle arrest at the G1 phase and induces apoptosis through the activation of caspase-3, caspase-9, and PARP, and upregulation of pro-apoptotic genes like BAX.

Experimental Protocols

Protocol 1: Murine Xenograft Model of Leukemia for Efficacy Studies

This protocol outlines the procedure for establishing a subcutaneous xenograft model of human acute myeloid leukemia (AML) using the MV4-11 cell line in nude mice to evaluate the anti-tumor activity of this compound.

Materials:

-

Cell Line: MV4-11 (human AML cell line)

-

Animals: Nude mice (e.g., BALB/c nude), female, 6-8 weeks old.

-

Reagents:

-

This compound

-

Vehicle for this compound (e.g., DMSO, PEG300, Tween-80, Saline)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Matrigel (optional, but recommended for improved tumor take rate)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

-

Equipment:

-

Laminar flow hood

-

Hemocytometer or automated cell counter

-

Syringes (1 mL) and needles (27-30 gauge)

-

Calipers

-

Animal housing facility (pathogen-free)

-

Procedure:

-

Cell Culture and Preparation:

-

Culture MV4-11 cells in appropriate medium at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest cells during the logarithmic growth phase.

-

Wash the cells twice with sterile PBS.

-

Resuspend the cells in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 5 x 10^7 cells/mL.

-

-

Tumor Cell Inoculation:

-

Acclimatize the mice for at least one week before the experiment.

-

Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 MV4-11 cells) into the right flank of each mouse.

-

Monitor the mice regularly for tumor formation.

-

-

Treatment Administration:

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomly assign the mice to treatment and control groups (n=5 per group is recommended).

-

Prepare the this compound solution in the appropriate vehicle at the desired concentrations (e.g., 2.5 mg/mL and 5 mg/mL for 25 mg/kg and 50 mg/kg doses, respectively, assuming a 10 mL/kg injection volume).

-

Administer this compound (25 mg/kg or 50 mg/kg) or the vehicle control via intraperitoneal injection every two days for a total of 20 days.

-

-

Efficacy Assessment:

-

Measure the tumor dimensions (length and width) with calipers every 2-3 days.

-

Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .

-

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

Observe the mice daily for any clinical signs of distress (e.g., changes in posture, activity, grooming).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

-

Statistical Analysis:

-

Tumor growth data can be analyzed using a two-way ANOVA with repeated measures.

-

Final tumor weights can be compared using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

-

A p-value of < 0.05 is typically considered statistically significant.

Disclaimer

These protocols are intended for guidance and should be adapted as necessary by the researcher. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. Appropriate safety precautions should be taken when handling chemical compounds and cell lines.